molecular formula C7H16Cl2N2O2 B1440978 (4-Amino-1-piperidinyl)acetic acid dihydrochloride CAS No. 90271-02-6

(4-Amino-1-piperidinyl)acetic acid dihydrochloride

Cat. No. B1440978
CAS RN: 90271-02-6
M. Wt: 231.12 g/mol
InChI Key: CAYADDNYDWMYBB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The empirical formula of “(4-Amino-1-piperidinyl)acetic acid dihydrochloride” is C7H16Cl2N2O2 . The molecular weight is 231.12 . The InChI code is 1S/C7H14N2O2.2ClH/c8-6-1-3-9(4-2-6)5-7(10)11;;/h6H,1-5,8H2,(H,10,11);2*1H .


Physical And Chemical Properties Analysis

“(4-Amino-1-piperidinyl)acetic acid dihydrochloride” is a solid at room temperature .

Scientific Research Applications

Synthesis of Complex Compounds

(4-Amino-1-piperidinyl)acetic acid dihydrochloride is used in the synthesis of complex compounds. For instance, Hirai and Sugimoto (1977) demonstrated its use in the synthesis of 2-disubstituted-amino-4-arylthiazol-5-ylalkanoic acids, exploring their potential as anti-inflammatory agents (Hirai & Sugimoto, 1977). Similarly, Chang, Lee, and Lin (2011) employed this compound in synthesizing 4,4-dialkoxy-3-piperidinols, which has applications in the synthesis of γ-acetate dehydropipecolinonitrile (Chang, Lee, & Lin, 2011).

Antimicrobial Applications

The antimicrobial potential of derivatives of (4-Amino-1-piperidinyl)acetic acid dihydrochloride has been studied. Zaki et al. (2019) synthesized a series of 1-amino-2-substituted-5-piperidinyl-6,7,8,9-tertahydrothieno[2,3-c]isoquinolines, revealing promising activities against various pathogenic strains of bacteria and fungi (Zaki et al., 2019).

Medicinal Chemistry and Pharmacology

In medicinal chemistry and pharmacology, derivatives of (4-Amino-1-piperidinyl)acetic acid dihydrochloride are used in the development of therapeutic agents. Hayashi et al. (1998) explored its derivatives in the context of GPIIb/IIIa integrin antagonists, which have therapeutic potential, especially for antithrombotic treatment in the acute phase (Hayashi et al., 1998).

Radiolabeling and Neurotransmission Studies

Carpinelli et al. (2006) developed an improved synthesis of the precursor acetic acid-piperidine-4-yl ester, which allowed the production of [11C]MP4A for PET studies of the acetylcholine neurotransmission system (Carpinelli et al., 2006).

Mechanism of Action

While the exact mechanism of action of “(4-Amino-1-piperidinyl)acetic acid dihydrochloride” is not clear, it is known to have potential uses in the treatment of several neurological disorders, including Alzheimer’s disease and alcohol withdrawal syndrome.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statement is H302 . Please refer to the MSDS for more detailed safety information .

properties

IUPAC Name

2-(4-aminopiperidin-1-yl)acetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.2ClH/c8-6-1-3-9(4-2-6)5-7(10)11;;/h6H,1-5,8H2,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYADDNYDWMYBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Amino-1-piperidinyl)acetic acid dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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